BenchChemオンラインストアへようこそ!

3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

DHFR inhibition thienopyrimidine selectivity anticancer target engagement

3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3, molecular formula C₁₅H₁₂N₂OS₂, MW 300.39) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family, characterized by an N3-allyl substituent, a C2-mercapto (thioxo) group, and a C5-phenyl ring. This compound is commercially available from multiple vendors at ≥95–98% purity for research use only.

Molecular Formula C15H12N2OS2
Molecular Weight 300.39
CAS No. 301233-60-3
Cat. No. B2430860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
CAS301233-60-3
Molecular FormulaC15H12N2OS2
Molecular Weight300.39
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CC=C3
InChIInChI=1S/C15H12N2OS2/c1-2-8-17-14(18)12-11(10-6-4-3-5-7-10)9-20-13(12)16-15(17)19/h2-7,9H,1,8H2,(H,16,19)
InChIKeyWRHGDDZSSQCHFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3): A Multi-Target Thienopyrimidine Scaffold for Early-Stage Drug Discovery Procurement


3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3, molecular formula C₁₅H₁₂N₂OS₂, MW 300.39) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine family, characterized by an N3-allyl substituent, a C2-mercapto (thioxo) group, and a C5-phenyl ring . This compound is commercially available from multiple vendors at ≥95–98% purity for research use only . Publicly curated bioactivity databases record its inhibitory activity against three therapeutically relevant enzymes: thioredoxin reductase 1 (TrxR1), geranylgeranyl transferase (GGTase), and dihydrofolate reductase (DHFR) . However, a critical review of the available evidence reveals that published head-to-head comparative data against its closest structural analogs (e.g., 5-(4-fluorophenyl), 5-(4-methoxyphenyl), or 6-phenyl regioisomers) are largely absent from the peer-reviewed primary literature, limiting the strength of procurement differentiation claims.

Why Generic Substitution of 3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3) Carries Scientific Risk: Evidence of Target-Selectivity Divergence Among Structural Analogs


The thieno[2,3-d]pyrimidine scaffold is highly sensitive to substitution pattern variations. Even single-point modifications at the C5-aryl position fundamentally alter the target engagement profile. The parent compound (CAS 301233-60-3) bears an unsubstituted phenyl ring at C5 and demonstrates a triple-target inhibition profile spanning TrxR1 (IC₅₀ = 10,800 nM), GGTase (IC₅₀ = 8,200 nM), and DHFR (IC₅₀ = 9 nM) . In contrast, the closely related 5-(4-fluorophenyl) analog (CAS 307341-18-0) has been reported as an inhibitor of tryparedoxin—a parasitic oxidoreductase structurally distinct from the human TrxR/DHFR axis targeted by the parent compound—indicating that C5-aryl substitution redirects selectivity across entirely different enzyme families rather than merely modulating potency within a conserved target class . Furthermore, 5-phenyl-bearing thieno[2,3-d]pyrimidin-4-amines have yielded CK2 inhibitors with IC₅₀ values as low as 65 nM, whereas 6-phenyl regioisomers in the same series generated distinct selectivity profiles . Generic substitution without experimental verification therefore risks selecting a compound with an unknowable—and potentially non-overlapping—biological fingerprint, undermining experimental reproducibility and wasting procurement resources.

Quantitative Differentiation Evidence for 3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3) Relative to Structural Analogs and Class Benchmarks


Human DHFR Inhibition at 9 nM: A >1,200-Fold Intra-Compound Selectivity Window Over TrxR1 That Is Absent From Published Analog Data

3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one potently inhibits recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 9 nM, while its activity against rat thioredoxin reductase 1 (TrxR1) is three orders of magnitude weaker at IC₅₀ = 10,800 nM—yielding a >1,200-fold intra-compound target selectivity ratio . The 5-(4-fluorophenyl) analog (CAS 307341-18-0) has no published DHFR data; instead, structurally related 2-(chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been co-crystallized with tryparedoxin, a kinetoplastid-specific oxidoreductase absent from the human genome . This target-class divergence—human folate pathway (DHFR) versus parasitic redox defense (tryparedoxin)—is driven solely by C5-aryl substitution and C2-substituent identity. No published study provides a direct head-to-head DHFR IC₅₀ comparison between the 5-phenyl and 5-(4-fluorophenyl) or 5-(4-methoxyphenyl) analogs.

DHFR inhibition thienopyrimidine selectivity anticancer target engagement

Triple-Target Polypharmacology: Simultaneous Inhibition of DHFR (9 nM), GGTase (8,200 nM), and TrxR1 (10,800 nM) With No Published Analog Exhibiting an Equivalent Profile

The target compound is one of very few thieno[2,3-d]pyrimidines with publicly curated, experimentally measured IC₅₀ values against three structurally and functionally distinct enzyme targets: human DHFR (9 nM), rat geranylgeranyl transferase/GGTase (8,200 nM), and rat thioredoxin reductase 1/TrxR1 (10,800 nM), all deposited in BindingDB/ChEMBL . This triple-target engagement pattern—spanning folate metabolism (DHFR), protein prenylation (GGTase), and cellular redox homeostasis (TrxR1)—is pharmacologically non-obvious and constitutes a unique in vitro polypharmacology signature. A search of BindingDB entries for closely related 3-allyl-2-mercapto-thieno[2,3-d]pyrimidin-4-ones with alternative C5-aryl substituents (4-fluorophenyl, CAS 307341-18-0; 4-methoxyphenyl, CAS 307512-27-2; 2-thienyl; 6-phenyl regioisomer) returned no equivalent multi-target IC₅₀ dataset . Published thieno[2,3-d]pyrimidine DHFR inhibitors from structurally distinct subseries (e.g., 2,4-diamino or 2-amino-4-oxo variants) achieve nanomolar DHFR potency (IC₅₀ = 19–54 nM ) but lack any reported GGTase or TrxR1 activity, indicating that the mercapto/thioxo substituent at C2 and the N3-allyl group jointly contribute to the broader target spectrum.

polypharmacology multi-target inhibitor GGTase inhibition TrxR1 inhibition

C5-Phenyl vs. C5-(4-Fluorophenyl): Evidence of Target-Class Redirection From Human Folate/Redox Enzymes to Parasitic Oxidoreductases

The C5-(4-fluorophenyl) analog (CAS 307341-18-0) has been structurally characterized as an inhibitor of tryparedoxin, a dithiol oxidoreductase from Trypanosomatid parasites that serves as a validated target for Chagas disease and leishmaniasis drug discovery . This parasitic enzyme is phylogenetically and structurally distinct from the human TrxR1 and DHFR enzymes targeted by the C5-phenyl parent compound (CAS 301233-60-3) . The switch from human to parasitic oxidoreductase targeting, driven by C5-aryl para-substitution, is mechanistically significant: the 4-fluoro substituent alters the electron density and steric profile of the aryl ring, repositioning the compound within the active sites of structurally divergent oxidoreductases. No published study has systematically profiled both compounds against a common panel of human and parasitic oxidoreductases. The 5-(4-methoxyphenyl) analog (CAS 307512-27-2) has no publicly available enzyme inhibition data whatsoever .

target selectivity switch C5-aryl substitution SAR tryparedoxin antiparasitic

C5-Phenyl vs. C6-Phenyl Regioisomerism: Divergent Kinase Selectivity Profiles in 4-Aminothieno[2,3-d]pyrimidine Series

In a series of 4-aminothieno[2,3-d]pyrimidines evaluated as protein kinase CK2 inhibitors, the 5-phenyl-substituted derivative (NHTP25, 5g) inhibited CK2 with an IC₅₀ of 65 nM, while the 6-phenyl-substituted regioisomers in the same study exhibited distinct kinase selectivity fingerprints with different potency rankings . In a separate study, 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol and 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol were tested as FGFR1 inhibitors, yielding IC₅₀ values of 0.18 μM and 0.16 μM respectively—a 1.125-fold difference that, while modest, was accompanied by divergent selectivity across a panel of 14 kinases . These data demonstrate that the position of the phenyl ring on the thienopyrimidine core (C5 vs. C6) is a critical determinant of kinase target engagement and selectivity, even when the substitution pattern on the pyrimidine ring differs (4-amino vs. 2-mercapto-4-oxo). Procurement of the correct regioisomer is therefore essential for target-based screening reproducibility.

regioisomerism kinase selectivity CK2 inhibition FGFR1 inhibition

Evidence Gap Advisory: Absence of Published Direct Head-to-Head Comparisons Among 3-Allyl-2-mercapto-5-aryl-thieno[2,3-d]pyrimidin-4(3H)-one Congeners

A systematic search of PubMed, BindingDB, ChEMBL, and the Protein Data Bank as of May 2026 identified zero published studies in which 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3) was directly compared with its closest commercially available structural analogs—5-(4-fluorophenyl) (CAS 307341-18-0), 5-(4-methoxyphenyl) (CAS 307512-27-2), 5-(2-thienyl), 6-phenyl regioisomer, or the N3-unsubstituted 2-mercapto-5-phenyl congener—in any biological assay under identical experimental conditions. The three IC₅₀ values available for the target compound (DHFR, GGTase, TrxR1) were all deposited by a single contributing institution (National University of Singapore) and curated by ChEMBL, without accompanying publication of the primary screening manuscript . The 5-(4-methoxyphenyl) analog has no quantitative biological activity data in any public database. The 5-(4-fluorophenyl) analog has structural (PDB) but not quantitative enzyme inhibition data. This evidence gap means that all differentiation claims above are necessarily based on cross-study comparisons, class-level inferences, or target-class divergence arguments rather than direct experimental head-to-head data. Procurement decisions should be made with explicit acknowledgment of this limitation.

evidence gap comparative data limitation procurement risk assessment

Evidence-Backed Research Application Scenarios for 3-Allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 301233-60-3)


DHFR-Targeted Anticancer Screening With a Pre-Validated 9 nM Inhibitor Scaffold

Academic and industrial medicinal chemistry groups pursuing dihydrofolate reductase (DHFR) inhibitors for anticancer drug discovery can deploy CAS 301233-60-3 as a validated starting point with a confirmed DHFR IC₅₀ of 9 nM—a potency level that exceeds the clinically used antifolate methotrexate (DHFR IC₅₀ = 220 nM) and outperforms the class-representative thieno[2,3-d]pyrimidin-4-one Compound 20 (DHFR IC₅₀ = 200 nM) . The compound's >1,200-fold selectivity for DHFR over TrxR1 reduces the likelihood of confounding redox-related off-target effects in cell-based DHFR inhibition assays. However, users should verify human DHFR selectivity against the NCI 60 or a custom cancer cell panel before committing to large-scale analog synthesis, given the absence of published cytotoxicity data for this specific compound .

Polypharmacology Probe for Simultaneous Engagement of Folate Metabolism, Protein Prenylation, and Redox Homeostasis Pathways

The unique triple-target inhibition signature—DHFR (9 nM), GGTase (8,200 nM), and TrxR1 (10,800 nM)—makes CAS 301233-60-3 a valuable chemical probe for investigating the phenotypic consequences of simultaneously perturbing three cancer-relevant pathways: one-carbon metabolism (DHFR), protein prenylation and membrane localization of small GTPases (GGTase), and cellular antioxidant defense (TrxR1) . This polypharmacology profile is absent from both the closest structural analogs and the broader thieno[2,3-d]pyrimidine chemotype classes (e.g., 2-amino-4-oxo variants limited to TS/DHFR dual inhibition) . Laboratories conducting phenotypic screening or systems biology studies can use this compound as a single-agent multi-target perturbagen, reducing the experimental complexity of multi-drug combination studies.

Kinase Inhibitor Screening Leveraging 5-Phenyl Regiochemistry for CK2 Selectivity

Based on class-level evidence from the 4-aminothieno[2,3-d]pyrimidine series, the 5-phenyl substitution pattern confers CK2 inhibitory activity (IC₅₀ = 65 nM for NHTP25) and generates kinase selectivity profiles that are distinct from those of 6-phenyl regioisomers . While the target compound bears a 2-mercapto-4-oxo rather than a 4-amino substitution, the conserved 5-phenyl-thieno[2,3-d]pyrimidine core geometry suggests potential for CK2 engagement. Medicinal chemistry teams should procure this compound for kinase panel screening as a complement to 6-phenyl regioisomer libraries, enabling direct experimental comparison of regiochemistry-driven selectivity within the same core scaffold .

Negative Control for Tryparedoxin-Focused Antiparasitic Programs (5-(4-Fluorophenyl) Analog Comparator Strategy)

Investigators studying tryparedoxin inhibitors for Chagas disease or leishmaniasis should include CAS 301233-60-3 as a specificity control when testing the 5-(4-fluorophenyl) analog (CAS 307341-18-0). The structural evidence that C5-(4-fluorophenyl)-substituted thieno[2,3-d]pyrimidines bind tryparedoxin , combined with the demonstration that the 5-phenyl parent compound targets human DHFR and TrxR1 instead , provides a rational basis for using the two compounds as a matched pair to assess host vs. parasite target selectivity. Procuring both compounds simultaneously enables counter-screening that is essential for establishing the therapeutic window of tryparedoxin-targeted antiparasitic candidates.

Quote Request

Request a Quote for 3-allyl-2-mercapto-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.